molecular formula C9H10FNO3 B595821 Methyl 2-amino-4-fluoro-5-methoxybenzoate CAS No. 159768-51-1

Methyl 2-amino-4-fluoro-5-methoxybenzoate

Cat. No. B595821
M. Wt: 199.181
InChI Key: YNDCEJXRQUITDF-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-fluoro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 . This compound is typically in the form of a solid or liquid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-fluoro-5-methoxybenzoate” can be represented by the InChI code: 1S/C9H10FNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-fluoro-5-methoxybenzoate” is typically a solid or liquid . It has a molecular weight of 199.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-amino-4-fluoro-5-methoxybenzoate and its derivatives are used in various chemical synthesis processes. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid involves steps like methylation, ethylation, and oxidation, where compounds like methyl 4-amino-2-methoxybenzoate play a critical role (Wang Yu, 2008).
  • Additionally, Methyl 4-Bromo-2-methoxybenzoate, a related compound, has been synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, and esterification, highlighting the compound's utility in complex organic synthesis (Chen Bing-he, 2008).

Biological and Pharmaceutical Research

  • Fluorinated 2-arylbenzothiazoles, which can be derived from compounds like methyl 2-amino-4-fluoro-5-methoxybenzoate, have shown potent and selective inhibitory activity against various cancer cell lines, suggesting their potential as antitumor drugs (Min Wang et al., 2006).
  • The compound also finds use in the synthesis of radioligands for medical imaging, such as in the production of 4-(4-([11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, a potential radioligand for the GABA receptor in the brain (F. Vos, G. Slegers, 1994).

Microbial Metabolism

  • In microbial studies, compounds like methyl 2-amino-4-fluoro-5-methoxybenzoate have been involved in research on methanol and methoxybenzoate metabolism. For example, Sporomusa ovata utilizes methoxyl groups of compounds like 3,4-dimethoxybenzoate as a carbon source, involving sequential O-demethylation processes (E. Stupperich, R. Konle, 1993).

Material Sciences

  • In material science, methyl salicylate and related compounds like methyl 2-methoxybenzoate are studied for their ability to generate and quench singlet molecular oxygen, playing a role in the photostabilization of materials (A. Soltermann et al., 1995).

Safety And Hazards

“Methyl 2-amino-4-fluoro-5-methoxybenzoate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCEJXRQUITDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711893
Record name Methyl 2-amino-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-fluoro-5-methoxybenzoate

CAS RN

159768-51-1
Record name Benzoic acid, 2-amino-4-fluoro-5-methoxy-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-fluoro-5-methoxybenzoate
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